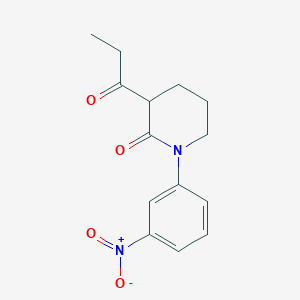

1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one is an organic compound characterized by a piperidinone ring substituted with a 3-nitrophenyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3-nitrobenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 1-(3-Aminophenyl)-3-propanoylpiperidin-2-one.

Oxidation: this compound derivatives with additional oxygen-containing functional groups.

Substitution: 1-(3-Substituted phenyl)-3-propanoylpiperidin-2-one derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of materials with specific properties, such as optoelectronic materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets, which may include enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one derivatives: Compounds with similar structures but different substituents on the phenyl or piperidinone rings.

3-Nitroacetophenone: A compound with a similar nitrophenyl group but different core structure.

N-(1H-Benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine: A compound with a similar nitrophenyl group but different functional groups and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its piperidinone core and nitrophenyl substituent make it a versatile compound for various synthetic and research purposes.

Biological Activity

1-(3-Nitrophenyl)-3-propanoylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and mechanisms of action, drawing on various research studies and findings.

Chemical Structure and Properties

This compound features a piperidine ring with a nitrophenyl substituent and a propanoyl group. The presence of the nitro group is believed to enhance its biological activity, particularly in antimicrobial and anticancer applications.

| Property | Details |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| Functional Groups | Nitro, carbonyl, piperidine |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The nitro group in this compound is hypothesized to contribute to enhanced antimicrobial effects against various pathogens. For instance, derivatives of piperidinones have shown effectiveness against bacterial strains, suggesting that this compound may possess similar attributes.

Anticancer Properties

Studies have demonstrated that piperidinone derivatives can induce apoptosis in cancer cells. Specifically, compounds structurally related to this compound have been evaluated for their cytotoxic effects against HepG2 liver cancer cells. These studies revealed that such compounds can significantly increase reactive oxygen species (ROS) levels, leading to apoptosis through caspase activation pathways .

Case Study: HepG2 Cell Line

In a recent study, derivatives similar to this compound were tested at varying concentrations (up to 200 µg/mL). The results indicated:

- 66.5% live cells post-treatment.

- 10% apoptotic cells .

- 17.5% late apoptotic/early necrotic cells .

These results suggest a potent anticancer activity linked to the compound's ability to generate ROS and activate apoptotic pathways .

The mechanism through which this compound exerts its biological effects is primarily through the induction of oxidative stress in target cells. The nitro group enhances electron-withdrawing properties, potentially increasing the compound's reactivity with cellular components and leading to:

- Increased ROS production.

- Activation of caspase pathways resulting in programmed cell death (apoptosis).

Comparative Analysis with Related Compounds

A comparative analysis of related piperidone derivatives highlights the unique biological profile of this compound:

| Compound | Notable Activity |

|---|---|

| 1-(4-Bromophenyl)-3-propanoylpiperidin-2-one | Antidepressant properties |

| 1-(3-Chlorophenyl)-3-propanoylpiperidin-2-one | Variable reactivity profile |

| This compound | Enhanced antimicrobial and anticancer properties |

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Potential areas for future investigation include:

- Detailed mechanistic studies exploring its interaction with specific cellular targets.

- Clinical trials assessing its efficacy and safety in human subjects.

- Development of novel derivatives aimed at enhancing therapeutic outcomes.

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

1-(3-nitrophenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C14H16N2O4/c1-2-13(17)12-7-4-8-15(14(12)18)10-5-3-6-11(9-10)16(19)20/h3,5-6,9,12H,2,4,7-8H2,1H3 |

InChI Key |

QEURCTIZPBVFAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.